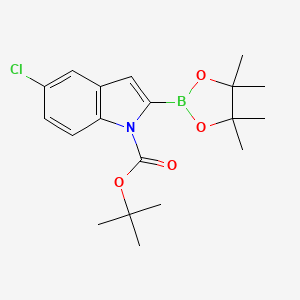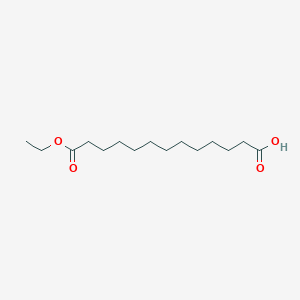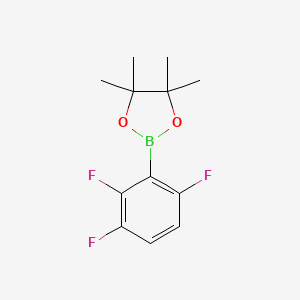
2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound characterized by its bromine and methoxy groups on a naphthalene ring, and its boronic ester functionalities. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of 3-methoxynaphthalene to introduce bromine atoms at the 4 and 7 positions. Subsequent steps include the formation of boronic ester groups through reactions with boronic acids or borate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and esterification processes, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the methoxy group to a hydroxyl group.
Reduction: : Reduction of the bromine atoms to hydrogen atoms.
Substitution: : Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: : Using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of 2,2'-(4,7-Dibromo-3-hydroxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Reduction: : Formation of 2,2'-(4,7-Dimethylnaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Substitution: : Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
This compound is utilized in various scientific research fields, including:
Chemistry: : As a building block for the synthesis of more complex organic molecules.
Biology: : In the study of biological systems and interactions with biomolecules.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in materials science and the development of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the boronic ester groups can form reversible covalent bonds with diols, which can be useful in biological systems for targeting specific enzymes or receptors.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of bromine and methoxy groups on the naphthalene ring, as well as its boronic ester functionalities. Similar compounds include:
2,2'-(4,7-Dibromonaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): : Lacks the methoxy group.
2,2'-(3-Methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): : Lacks the bromine atoms.
Properties
IUPAC Name |
2-[3,8-dibromo-7-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30B2Br2O5/c1-20(2)21(3,4)30-24(29-20)15-12-18(28-9)19(27)14-10-16(17(26)11-13(14)15)25-31-22(5,6)23(7,8)32-25/h10-12H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPNNBFCSWWICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Br)C(=CC(=C3Br)OC)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30B2Br2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole](/img/structure/B8249002.png)
![10,16-dibromo-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8249007.png)






![1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8249048.png)
![2,8-Bis(trifluoromethoxy)-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B8249049.png)




